5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol
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Overview
Description
WAY-647729 is a chemical compound known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor . Cyclin-dependent kinases are crucial for regulating the cell cycle, and inhibitors like WAY-647729 are of significant interest in cancer research and treatment.
Preparation Methods
The synthetic routes and reaction conditions for WAY-647729 are not widely published. it is typically synthesized through a series of organic reactions involving the formation of thieno[2,3-d]pyrimidine and naphthalene derivatives . Industrial production methods would likely involve optimizing these reactions for higher yield and purity, using standard organic synthesis techniques.
Chemical Reactions Analysis
WAY-647729 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-647729 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases.
Biology: It helps in understanding the role of CDK9 in cell cycle regulation and transcription.
Medicine: It is being investigated for its potential use in cancer therapy, particularly in targeting cancers that are dependent on CDK9 activity.
Industry: It may be used in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
WAY-647729 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9 (CDK9). CDK9 is involved in the regulation of transcription elongation by RNA polymerase II. By inhibiting CDK9, WAY-647729 disrupts the transcription process, leading to the suppression of genes that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
WAY-647729 can be compared with other CDK9 inhibitors such as flavopiridol and dinaciclib. While all these compounds inhibit CDK9, WAY-647729 is unique in its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Flavopiridol: A broad-spectrum CDK inhibitor.
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.
SNS-032: Another CDK9 inhibitor with a different chemical structure.
Properties
IUPAC Name |
5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-14-6-2-3-10-11(14)4-1-5-13(10)19-15-12-7-8-21-16(12)18-9-17-15/h1-9,20H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOSYBWTPRPCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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